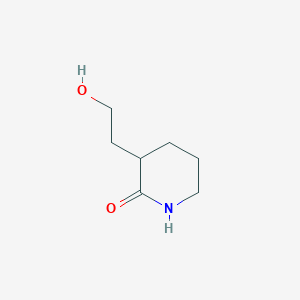

3-(2-Hydroxyethyl)piperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

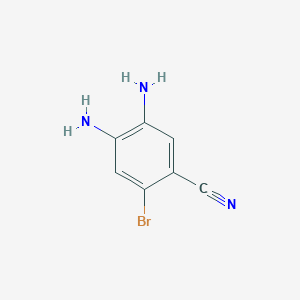

3-(2-Hydroxyethyl)piperidin-2-one is a chemical compound with the CAS Number: 907175-90-0 . It has a molecular weight of 143.19 . It is usually available in powder form .

Synthesis Analysis

Piperidines, including this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis

The IUPAC name of this compound is 3-(2-hydroxyethyl)-2-piperidinone . The InChI code is 1S/C7H13NO2/c9-5-3-6-2-1-4-8-7(6)10/h6,9H,1-5H2,(H,8,10) .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 143.19 .Scientific Research Applications

Synthesis and Chemical Properties

3-(2-Hydroxyethyl)piperidin-2-one and its derivatives have significant importance in the field of synthetic chemistry, especially in the synthesis of complex organic compounds:

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. An iridium-catalyzed selective hydrogenation process has been developed to synthesize 2- and 4-substituted piperidin-3-one derivatives from 3-hydroxypyridinium salts, showcasing its role in the efficient production of prevalent structural motifs in pharmaceuticals (Huang et al., 2015).

The compound is a precursor in the novel synthesis of 3-(pyrrolidin-1-yl)piperidine, a rigid diamine of major importance in medicinal chemistry. The method proposed overcomes the limitations of previous synthesis methods in terms of complexity and scalability (Smaliy et al., 2011).

Innovative synthesis methods have been developed for 3-hydroxypiperidin-2-ones via site-selective difunctionalization of N-substituted piperidine derivatives. This method highlights the compound's relevance in creating complex organic structures (Wang et al., 2019).

Interaction with CO2 and Other Gases

The interaction of this compound derivatives with gases like CO2 has been studied, indicating its potential in gas capture and storage applications:

- A detailed study on the interaction of CO2 with piperidine and its derivatives, including those with hydroxyalkyl substituents like this compound, was conducted using FTIR spectroscopy. The study provides insights into the chemical reactions involved and the impact of molecular structural variations on CO2 absorption characteristics (Robinson et al., 2011).

Volumetric and Spectroscopic Studies

Studies have been conducted to understand the physical properties of this compound and its derivatives, which are crucial for various applications in material science and pharmaceuticals:

Comparative studies of the volumetric properties of aqueous solutions of derivatives of piperidine, including this compound, have been performed. These studies provide insights into the interactions between the molecules and their potential applications in various industries (Kul et al., 2013).

NMR spectroscopic studies have been conducted on a series of derivatives, revealing crucial information about their molecular structure and behavior. These studies are essential for the development of pharmaceuticals and understanding the bioactive conformations of these compounds (Jin-hong, 2011).

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which include 3-(2-hydroxyethyl)piperidin-2-one, are present in more than twenty classes of pharmaceuticals . These compounds play a significant role in the pharmaceutical industry, suggesting a wide range of potential targets.

Mode of Action

It is presumed that piperidine derivatives interact with various biological targets, leading to different therapeutic effects

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications , suggesting that they may affect multiple biochemical pathways.

Result of Action

As a piperidine derivative, it is likely to have a range of effects depending on the specific biological targets it interacts with .

Safety and Hazards

The safety information for 3-(2-Hydroxyethyl)piperidin-2-one includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

While the specific future directions for 3-(2-Hydroxyethyl)piperidin-2-one are not mentioned in the retrieved papers, it’s clear that the development of fast and cost-effective methods for the synthesis of substituted piperidines, including this compound, is an important task of modern organic chemistry . This is due to their significant role in the pharmaceutical industry .

properties

IUPAC Name |

3-(2-hydroxyethyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-5-3-6-2-1-4-8-7(6)10/h6,9H,1-5H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEFHGQHMLWLJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-ethyl-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2578789.png)

![3-Benzoyl-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2578793.png)

![2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-methyl-N-phenylacetamide](/img/structure/B2578796.png)

![(4-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2578798.png)

![benzo[d][1,3]dioxol-5-yl(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2578801.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2578802.png)